- Development of Thiophenic Analogues of Benzothiadiazine Dioxides as New Powerful Potentiators of 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid (AMPA) ReceptorsJournal of Medicinal Chemistry, 2013, 56(20), 7838-7850,
Cas no 97799-98-9 (5-Chloro-N-methylthiophene-2-carboxamide)

97799-98-9 structure
商品名:5-Chloro-N-methylthiophene-2-carboxamide
CAS番号:97799-98-9
MF:C6H6ClNOS
メガワット:175.635939121246
MDL:MFCD00508500
CID:2085585
PubChem ID:13411287
5-Chloro-N-methylthiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-N-methylthiophene-2-carboxamide
- 5-Chloro-N-methyl-2-thiophenecarboxamide (ACI)
- BCP34377
- CS-0158666
- Z32016484
- E81960
- 5-Chloro-N-methyl-2-thiophenecarboxamide
- EN300-300935
- 2-Thiophenecarboxamide, 5-chloro-N-methyl-
- AKOS008933117
- AS-83966
- DB-095266
- SCHEMBL8244239
- 5-chloro-2-thiophenecarboxylic acid N-methylamide
- 97799-98-9
-
- MDL: MFCD00508500
- インチ: 1S/C6H6ClNOS/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9)
- InChIKey: MMUAGEONOOXRBQ-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=CC=C(Cl)S1)NC
計算された属性
- せいみつぶんしりょう: 174.9858627g/mol
- どういたいしつりょう: 174.9858627g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 57.3Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 164-166°C
- ふってん: 298.8±25.0 °C at 760 mmHg
- フラッシュポイント: 134.5±23.2 °C
- じょうきあつ: 0.0±0.6 mmHg at 25°C
5-Chloro-N-methylthiophene-2-carboxamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Chloro-N-methylthiophene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-300935-0.25g |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95.0% | 0.25g |
$92.0 | 2025-03-19 | |
Enamine | EN300-300935-0.1g |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95.0% | 0.1g |
$66.0 | 2025-03-19 | |
Aaron | AR01B681-100mg |
5-Chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 98% | 100mg |
$18.00 | 2025-02-09 | |
Aaron | AR01B681-5g |
5-Chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 98% | 5g |
$187.00 | 2025-02-09 | |
Enamine | EN300-300935-5g |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95% | 5g |
$743.0 | 2023-09-06 | |
Enamine | EN300-300935-10g |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95% | 10g |
$1101.0 | 2023-09-06 | |
Aaron | AR01B681-25mg |
5-Chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 98% | 25mg |
$13.00 | 2025-02-09 | |
Enamine | EN300-300935-1g |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95% | 1g |
$256.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229306-5g |
5-Chloro-2-thiophenecarboxylic acid N-methylamide |
97799-98-9 | 98% | 5g |
¥1560.00 | 2024-04-23 | |
A2B Chem LLC | AV99797-100mg |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95% | 100mg |
$105.00 | 2024-07-18 |
5-Chloro-N-methylthiophene-2-carboxamide 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Phosphorus pentachloride
リファレンス
合成方法 2
はんのうじょうけん
1.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt
リファレンス
- Preparation and structural confirmation of the related substances of rivaroxabanZhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307,
合成方法 3
はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C
1.2 4 h, 34 °C
1.2 4 h, 34 °C
リファレンス
- Method for producing an intermediate of rivaroxaban, Japan, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; rt; 2 h, rt → reflux
1.2 Solvents: Dichloromethane , Water ; rt; 1 h, rt
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.2 Solvents: Water ; 0 °C; 14 h, rt
1.2 Solvents: Dichloromethane , Water ; rt; 1 h, rt
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.2 Solvents: Water ; 0 °C; 14 h, rt
リファレンス
- Preparation and structural confirmation of the related substances of rivaroxabanPreparation of rivaroxaban impuritiesZhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307,
合成方法 5
はんのうじょうけん
1.1 Reagents: Hydrochloric acid , Oxygen Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water
1.1 Reagents: Hydrochloric acid Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water
1.1 Reagents: Hydrochloric acid Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt
リファレンス
- Green preparation of N-methyl amide compoundsPhotoredox aerobic oxidation of unreactive amine derivatives through LMCT excitation of copper dichlorideChina, 2022, 9(18), 4924-4931,
合成方法 6
はんのうじょうけん
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; rt; 2 h, rt → reflux
2.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt
2.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt
リファレンス
- Preparation and structural confirmation of the related substances of rivaroxabanZhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307,
合成方法 7
はんのうじょうけん
1.1 Solvents: Acetonitrile , Water ; rt → 40 °C; 2 h, 40 °C; 40 °C → 33 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5.7, 33 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C
2.2 4 h, 34 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5.7, 33 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C
2.2 4 h, 34 °C
リファレンス
- Method for producing an intermediate of rivaroxaban, Japan, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Methanol , Water
リファレンス
- Beckmann rearrangement of acetylthiophene oxime benzenesulfonates as an approach to acetylaminothiophenesKhimiya Geterotsiklicheskikh Soedinenii, 1985, (4), 483-5,
合成方法 9
はんのうじょうけん
1.1 Reagents: Hydroxylamine
2.1 Reagents: Phosphorus pentachloride
2.1 Reagents: Phosphorus pentachloride
リファレンス
- Development of Thiophenic Analogues of Benzothiadiazine Dioxides as New Powerful Potentiators of 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid (AMPA) ReceptorsJournal of Medicinal Chemistry, 2013, 56(20), 7838-7850,
5-Chloro-N-methylthiophene-2-carboxamide Raw materials
- 4-4-(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinylphenyl-3-morpholinone
- Methylammonium Chloride
- 5-chlorothiophene-2-carboxylic acid
- 2-Acetyl-5-chlorothiophene
- (1Z)-1-(5-Chloro-2-thienyl)ethanone oxime
- Ethanone, 1-(5-chloro-2-thienyl)-, O-(phenylsulfonyl)oxime, (Z)-
- 5-Chlorothiophene-2-carbonyl chloride
- 4-4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl-3-morpholinone Hydrochloride
- 2-Thiophenecarboxamide, 5-chloro-N,N-dimethyl-
- (1E)-1-(5-Chloro-2-thienyl)ethanone oxime
5-Chloro-N-methylthiophene-2-carboxamide Preparation Products
5-Chloro-N-methylthiophene-2-carboxamide 関連文献
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
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